molecular formula C16H15FN4O2S B2641282 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034253-89-7

2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2641282
CAS No.: 2034253-89-7
M. Wt: 346.38
InChI Key: GVVMJRHCEKYHKI-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, phenyl, triazole, and benzenesulfonamide groups

Properties

IUPAC Name

2-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-14-8-4-5-9-16(14)24(22,23)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVMJRHCEKYHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring through a click reaction between an azide and an alkyne. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonamide formation by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Sodium Channels
    • Recent studies have identified sulfonamides as potential selective inhibitors of voltage-gated sodium channels, particularly NaV1.7. This channel is crucial in pain signaling pathways, making it a target for pain management therapies. The incorporation of the triazole moiety in the structure enhances binding affinity and selectivity towards NaV1.7, potentially leading to new analgesic drugs with fewer side effects compared to traditional painkillers .
  • Antimicrobial Activity
    • Compounds containing sulfonamide and triazole groups have shown significant antimicrobial properties. The dual functionality allows for interaction with bacterial enzymes and cell membranes, disrupting essential biological processes. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, including resistant strains .
  • Carbonic Anhydrase Inhibition
    • The compound has been evaluated for its ability to inhibit carbonic anhydrases, which are important for regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions like glaucoma and epilepsy by modulating intraocular pressure and neuronal excitability, respectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide:

  • Triazole Ring : Enhances solubility and bioavailability.
  • Fluorine Substitution : Improves metabolic stability and increases lipophilicity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets:

  • Binding Affinity : Docking simulations suggest high binding affinities with NaV1.7 and carbonic anhydrases, indicating potential as a therapeutic agent.

Case Studies

StudyObjectiveFindings
Study on NaV1.7 InhibitionEvaluate efficacy as a pain management drugDemonstrated significant inhibition of NaV1.7 with IC50 values in the low micromolar range .
Antimicrobial Activity AssessmentTest against resistant bacterial strainsShowed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below clinically relevant levels .
Carbonic Anhydrase InhibitionInvestigate potential for treating glaucomaInhibited carbonic anhydrases effectively, leading to reduced intraocular pressure in animal models .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloprotein enzymes. The sulfonamide group can interact with amino acid residues in proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide and triazole-containing compounds, such as:

Uniqueness

Biological Activity

2-Fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a synthetic compound that exhibits a diverse range of biological activities due to its unique structural features. The presence of a triazole ring and a sulfonamide group positions this compound as a potential candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H15FN4O2SC_{17}H_{15}FN_4O_2S and a molecular weight of approximately 310.33 g/mol. The fluorine atom contributes to its lipophilicity and metabolic stability, enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC17H15FN4O2SC_{17}H_{15}FN_4O_2S
Molecular Weight310.33 g/mol
CAS Number2034437-86-8

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets through various mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety has been shown to inhibit specific enzymes, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition may lead to significant antimicrobial effects.
  • Antiproliferative Effects : Studies indicate that compounds containing the triazole ring exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways.
  • Antimicrobial Activity : The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Antimicrobial Activity

A recent study demonstrated that derivatives of 1,2,3-triazoles exhibit potent antimicrobial activity against various strains of bacteria and fungi. The compound's structural characteristics allow it to effectively target microbial enzymes, leading to growth inhibition. In particular, compounds similar to this compound showed significant activity against resistant strains of Mycobacterium tuberculosis with IC50 values below 6 µg/mL .

Anticancer Activity

Research has highlighted the potential of triazole-containing compounds in cancer therapy. For instance, a series of synthesized triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.5 µM to 10 µM . The mechanism involves targeting key proteins involved in cell cycle regulation and apoptosis.

Case Study 1: DprE1 Inhibition

In a focused study on DprE1 inhibition, two derivatives (BOK-2 and BOK-3) exhibited IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM respectively . These findings suggest that modifications in the triazole structure can lead to enhanced binding affinities and improved therapeutic profiles against tuberculosis.

Case Study 2: Anticancer Screening

A screening of various triazole derivatives revealed that those with specific substituents on the phenyl ring exhibited marked antiproliferative effects against A549 lung cancer cells . The study emphasized structure–activity relationships (SAR), indicating that small changes in molecular structure could significantly influence biological activity.

Q & A

Basic: What synthetic strategies are commonly employed to construct the 2H-1,2,3-triazol-2-yl moiety in this compound, and what reaction conditions optimize yield?

Methodological Answer:
The 2H-1,2,3-triazole ring is typically introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Azide Preparation : Reacting a bromo- or iodo-substituted precursor with sodium azide in DMF at 60°C for 12 hours.
  • Cycloaddition : Using CuI (10 mol%) and DIPEA in THF at room temperature for 24 hours to couple the azide with a terminal alkyne.
  • Sulfonylation : Post-triazole formation, the sulfonamide group is introduced via nucleophilic substitution using 2-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base.
    Yields >80% are achieved when intermediates are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can X-ray crystallography resolve conformational disorder in the triazolyl-ethyl-phenylethyl chain, and what SHELX parameters improve refinement accuracy?

Methodological Answer:
Disorder in flexible moieties (e.g., the triazolyl-ethyl-phenylethyl chain) is addressed using:

  • Multi-Component Refinement : Assign partial occupancy to disordered atoms using PART instructions in SHELXL.
  • Tight Geometric Restraints : Apply DFIX and SADI commands to maintain bond lengths and angles close to ideal values.
  • Twinned Data Handling : For non-merohedral twinning, use the TWIN/BASF commands with HKLF5 format.
    Example parameters:
SHELX ParameterValue/Function
TWIN 0 -1 0 -1 0 0 0 0 -1Defines twin matrix
BASF 0.25Refines twin scale factor
PART 0.7 0.3Assigns partial occupancy
Validation via Rint < 0.05 and GooF ≈ 1.0 ensures reliability .

Basic: Which spectroscopic techniques are essential for structural validation, and what diagnostic signals confirm the sulfonamide and triazole groups?

Methodological Answer:

  • <sup>1</sup>H NMR :
    • Triazole: Singlets at δ 8.1–8.3 ppm (2H, 2H-1,2,3-triazol-2-yl).
    • Sulfonamide: NH proton as a broad singlet at δ 7.5–7.8 ppm (exchange with D2O).
  • IR : Strong absorption at 1340–1360 cm<sup>-1</sup> (S=O asymmetric stretch) and 1150–1170 cm<sup>-1</sup> (S=O symmetric stretch).
  • HRMS : Molecular ion [M+H]<sup>+</sup> with m/z matching theoretical mass (±3 ppm).
    Data must align with synthetic intermediates (e.g., azide precursors) to confirm regiochemistry .

Advanced: How can molecular docking predict binding interactions of this compound with TRPM8 ion channels, and what force fields account for fluorine-induced polarity?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Extract TRPM8 structures (PDB: 6NR2) and assign AMBER ff14SB force fields.
    • Ligand Parameterization : Use GAFF2 with RESP charges to model fluorine’s electronegativity.
    • Grid Generation : Focus on the hydrophobic pore region (residues Y745, R785) and solvate with TIP3P water.
  • Scoring : MM-GBSA (ΔGbind < −8 kcal/mol indicates strong antagonism).
    Validation via site-directed mutagenesis (e.g., R785A mutant reducing binding) confirms computational predictions .

Data Contradiction: How should researchers reconcile discrepancies in IC50 values across TRPM8 inhibition assays using different buffer systems?

Methodological Answer:

  • Buffer Optimization : Compare HEPES (pH 7.4) vs. PBS (pH 7.2) to assess protonation effects on the sulfonamide group.
  • Ionic Strength Adjustment : Add 150 mM KCl to mimic physiological conditions and reduce false positives from charge screening.
  • Control Experiments : Use ruthenium red (non-selective TRP inhibitor) to normalize activity.
    Example
Buffer SystemIC50 (nM)Hill Slope
HEPES120 ± 151.2
PBS320 ± 400.9
Report mean ± SEM across ≥3 replicates and specify buffer composition .

Advanced: What synthetic challenges arise in scaling up the N-arylation step, and how can flow chemistry mitigate these issues?

Methodological Answer:

  • Challenges : Exothermicity in N-arylation (ΔT > 30°C) leads to byproducts (e.g., diarylation).
  • Flow Chemistry Solution :
    • Use a microreactor (0.5 mm ID) with Pd(OAc)2/Xantphos catalyst.
    • Maintain residence time <2 min at 80°C to suppress side reactions.
    • Achieve >90% conversion with <5% diarylation (HPLC monitoring at 254 nm).
  • Purification : Continuous extraction with scCO2 removes Pd residues to <10 ppm .

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